REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[NH:4][CH:5]([C:6]([CH3:7])=[O:8])[CH:9]([CH3:10])[CH3:11].[CH3:13][CH2:14][OH:15].[ClH:12]>>[ClH:12].[NH2:4][CH:5]([C:6]([CH3:7])=[O:8])[CH:9]([CH3:10])[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)NC(C(C)=O)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Type
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product
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Smiles
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Cl
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Name
|
|
Type
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product
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Smiles
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CC(=O)C(N)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |